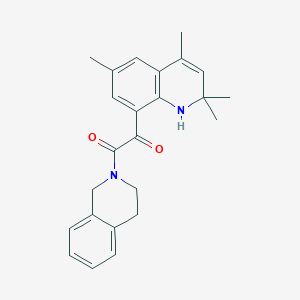![molecular formula C19H25N3O3S B11037985 4-(4-ethoxyphenyl)-7-hydroxy-1-(pentan-2-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11037985.png)
4-(4-ethoxyphenyl)-7-hydroxy-1-(pentan-2-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethoxyphenyl)-3-hydroxy-1-(pentan-2-yl)-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one is a heterocyclic compound that features a unique structure combining pyrazole and thiazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-3-hydroxy-1-(pentan-2-yl)-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This step involves the reaction of hydrazine with a β-diketone to form the pyrazole ring.
Thiazepine Ring Formation: The pyrazole intermediate is then reacted with a thioketone under basic conditions to form the thiazepine ring.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenyl)-3-hydroxy-1-(pentan-2-yl)-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, aryl halides under basic or acidic conditions
Major Products
Oxidation: Formation of ketone derivatives
Reduction: Formation of alcohol or alkane derivatives
Substitution: Formation of various substituted pyrazolo[3,4-e][1,4]thiazepin-7-one derivatives
Scientific Research Applications
4-(4-Ethoxyphenyl)-3-hydroxy-1-(pentan-2-yl)-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-3-hydroxy-1-(pentan-2-yl)-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-3-hydroxy-1-(pentan-2-yl)-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one
- 4-(4-Chlorophenyl)-3-hydroxy-1-(pentan-2-yl)-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one
Uniqueness
4-(4-Ethoxyphenyl)-3-hydroxy-1-(pentan-2-yl)-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
Molecular Formula |
C19H25N3O3S |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-1-pentan-2-yl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
InChI |
InChI=1S/C19H25N3O3S/c1-4-6-12(3)22-18-16(19(24)21-22)17(26-11-15(23)20-18)13-7-9-14(10-8-13)25-5-2/h7-10,12,17H,4-6,11H2,1-3H3,(H,20,23)(H,21,24) |
InChI Key |
MJVWJPGHNOWDOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)N1C2=C(C(SCC(=O)N2)C3=CC=C(C=C3)OCC)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide](/img/structure/B11037911.png)

![N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B11037922.png)
![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-n~1~-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11037936.png)
![1-(2,4-dichlorophenyl)-3-[N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]urea](/img/structure/B11037950.png)
![4-{3-[2-(Piperidin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyridine](/img/structure/B11037951.png)
![N-[(E)-(4-methylphenyl)methylidene]-4,5-diphenylimidazo[1,5-b]pyridazin-7-amine](/img/structure/B11037954.png)
![2-Chloro-N-[(14-dioxan-2-YL)methyl]-N-methylacetamide](/img/structure/B11037965.png)

![(E)-3-phenyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-propen-1-one](/img/structure/B11037970.png)

![4-(4-butoxyphenyl)-7-hydroxy-1-(pentan-2-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11037998.png)
![N-[Amino-(4-methyl-quinazolin-2-ylamino)-methylene]-4-nitro-benzenesulfonamide](/img/structure/B11038002.png)
